molecular formula C24H32N2O3 B11355872 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide

Cat. No.: B11355872
M. Wt: 396.5 g/mol
InChI Key: UTXBCFRJGUMTKK-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzoic acid with 2-(azepan-1-yl)-2-(4-methoxyphenyl)ethylamine under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or related derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(azepan-1-yl)ethyl)-4-methoxybenzamide
  • N-(2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl)-4-methylbenzamide
  • N-(2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl)-4-chlorobenzamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azepane ring and the ethoxy group on the benzamide core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide

InChI

InChI=1S/C24H32N2O3/c1-3-29-22-14-10-20(11-15-22)24(27)25-18-23(26-16-6-4-5-7-17-26)19-8-12-21(28-2)13-9-19/h8-15,23H,3-7,16-18H2,1-2H3,(H,25,27)

InChI Key

UTXBCFRJGUMTKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

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